molecular formula C23H23N7O3 B2493172 (2-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920184-41-4

(2-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No. B2493172
CAS RN: 920184-41-4
M. Wt: 445.483
InChI Key: QYMDUBWQRYOQDX-UHFFFAOYSA-N
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Description

This compound is a synthetic molecule that has been explored for its potential in various scientific fields. It belongs to a class of compounds known for their complex molecular architecture, involving a blend of triazolo-pyrimidin and piperazinyl motifs, which suggests a potential for diverse biological activities and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes, including the use of specific reagents and catalysts to achieve the desired molecular framework. For example, Zhou et al. (2014) developed a tracer for mapping cerebral adenosine A2A receptors, indicating a high specificity and purity synthesis approach that could be relevant to our compound of interest (Zhou et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been elucidated using techniques such as X-ray diffraction, FT-IR spectroscopy, and theoretical calculations including Hartree-Fock (HF) and Density Functional Theory (DFT) methods. These studies reveal the precise geometric parameters of the molecules, including bond lengths, bond angles, and torsion angles, providing insight into the structural features critical for their biological activity or chemical reactivity (Gumus et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include nucleophilic substitutions, cyclizations, and condensations. These reactions are influenced by the compound’s functional groups, leading to the formation of various derivatives with distinct chemical and biological properties. The reactivity of these molecules can be attributed to their structural features, such as the presence of electron-withdrawing or electron-donating groups that facilitate reaction mechanisms (Gein et al., 2020).

Mechanism of Action

properties

IUPAC Name

(2-methoxyphenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O3/c1-32-17-7-5-6-16(14-17)30-22-20(26-27-30)21(24-15-25-22)28-10-12-29(13-11-28)23(31)18-8-3-4-9-19(18)33-2/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMDUBWQRYOQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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